molecular formula C24H16BrFN4O2S B608243 3-Bromo-4-[2-fluoro-4-[[4-oxo-2-[[2-(pyridin-2-yl)ethyl]amino]-1,3-thiazol-5-(4H)ylidene]methyl]phenoxy]benzonitrile CAS No. 1962931-71-0

3-Bromo-4-[2-fluoro-4-[[4-oxo-2-[[2-(pyridin-2-yl)ethyl]amino]-1,3-thiazol-5-(4H)ylidene]methyl]phenoxy]benzonitrile

Cat. No.: B608243
CAS No.: 1962931-71-0
M. Wt: 523.3804
InChI Key: ZFRHAMOJHTZHLT-XKZIYDEJSA-N
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Description

JNJ DGAT2-A is a selective inhibitor of diacylglycerol acyltransferase 2 (DGAT2), an enzyme involved in the final step of triglyceride synthesis. This compound has shown significant potential in scientific research, particularly in the study of lipid metabolism and related diseases .

Scientific Research Applications

JNJ DGAT2-A has a wide range of scientific research applications:

Mechanism of Action

Without specific information on what this compound is used for, it’s difficult to speculate on its mechanism of action. If it’s a drug, its mechanism would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As a general rule, compounds containing bromine and fluorine should be handled with care, as they can be harmful or toxic. Always refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it has promising biological activity, it could be further developed as a drug. Alternatively, if it has interesting chemical properties, it could be studied for potential use in materials science or other areas of chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JNJ DGAT2-A involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving bromination, fluorination, and thiazole formation .

Industrial Production Methods

Industrial production methods for JNJ DGAT2-A are not widely published. Typically, such compounds are produced in controlled laboratory environments, ensuring high purity and consistency. The production process involves stringent quality control measures to maintain the compound’s efficacy and safety .

Chemical Reactions Analysis

Types of Reactions

JNJ DGAT2-A primarily undergoes inhibition reactions with the DGAT2 enzyme. It does not typically participate in oxidation, reduction, or substitution reactions under standard laboratory conditions .

Common Reagents and Conditions

The compound is often used in combination with reagents that facilitate its interaction with the DGAT2 enzyme. These conditions include the use of solvents like dimethyl sulfoxide (DMSO) and specific buffer solutions to maintain the stability and activity of the compound .

Major Products Formed

The primary product formed from the reaction of JNJ DGAT2-A with DGAT2 is the inhibited enzyme complex. This inhibition prevents the enzyme from catalyzing the final step in triglyceride synthesis, thereby reducing triglyceride levels .

Comparison with Similar Compounds

Similar Compounds

    DGAT1 Inhibitors: These compounds inhibit diacylglycerol acyltransferase 1 (DGAT1), another enzyme involved in triglyceride synthesis. Unlike DGAT2 inhibitors, DGAT1 inhibitors have different selectivity and efficacy profiles.

    MGAT2 Inhibitors: Monoacylglycerol acyltransferase 2 (MGAT2) inhibitors target a different enzyme in the lipid metabolism pathway.

Uniqueness

JNJ DGAT2-A is unique due to its high selectivity for DGAT2 over other related enzymes. This selectivity allows for targeted inhibition of triglyceride synthesis, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

3-bromo-4-[2-fluoro-4-[(Z)-[4-oxo-2-(2-pyridin-2-ylethylimino)-1,3-thiazolidin-5-ylidene]methyl]phenoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrFN4O2S/c25-18-11-16(14-27)5-6-20(18)32-21-7-4-15(12-19(21)26)13-22-23(31)30-24(33-22)29-10-8-17-3-1-2-9-28-17/h1-7,9,11-13H,8,10H2,(H,29,30,31)/b22-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRHAMOJHTZHLT-XKZIYDEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCN=C2NC(=O)C(=CC3=CC(=C(C=C3)OC4=C(C=C(C=C4)C#N)Br)F)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)CCN=C2NC(=O)/C(=C/C3=CC(=C(C=C3)OC4=C(C=C(C=C4)C#N)Br)F)/S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrFN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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